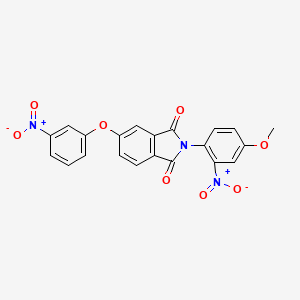![molecular formula C15H10Br3ClN2O2 B11556683 N'-[(E)-(4-chlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11556683.png)
N'-[(E)-(4-chlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a phenoxyacetyl moiety, which is further substituted with a 4-chlorophenylmethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the following steps:
Preparation of 2-(2,4,6-tribromophenoxy)acetohydrazide: This intermediate is synthesized by reacting 2,4,6-tribromophenol with ethyl chloroacetate in the presence of a base to form ethyl 2-(2,4,6-tribromophenoxy)acetate. This ester is then treated with hydrazine hydrate to yield 2-(2,4,6-tribromophenoxy)acetohydrazide.
Condensation Reaction: The final compound is obtained by condensing 2-(2,4,6-tribromophenoxy)acetohydrazide with 4-chlorobenzaldehyde in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is monitored using thin-layer chromatography to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazides with various functional groups.
Aplicaciones Científicas De Investigación
N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent. Its hydrazide moiety is known to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into its mechanism of action at the molecular level.
Industrial Applications: The compound can be utilized in the development of agrochemicals and dyes, owing to its chemical reactivity and stability.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with biological macromolecules. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The compound’s ability to undergo redox reactions also contributes to its biological effects, as it can generate reactive oxygen species that induce oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(4-chlorophenyl)methylidene]-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of the 2,4,6-tribromophenoxy group, which imparts distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and potential for forming halogen bonds, which can be exploited in drug design and materials science. Additionally, the combination of the chlorophenylmethylidene and tribromophenoxy groups provides a unique structural framework that can interact with a wide range of biological targets.
Propiedades
Fórmula molecular |
C15H10Br3ClN2O2 |
|---|---|
Peso molecular |
525.4 g/mol |
Nombre IUPAC |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
InChI |
InChI=1S/C15H10Br3ClN2O2/c16-10-5-12(17)15(13(18)6-10)23-8-14(22)21-20-7-9-1-3-11(19)4-2-9/h1-7H,8H2,(H,21,22)/b20-7+ |
Clave InChI |
DQSYJZRPXZAVLU-IFRROFPPSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)Cl |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-2-hydroxy-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11556602.png)
![2-{[(4-methoxyphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11556614.png)
![Bis{4-[(2-nitrophenyl)carbamoyl]phenyl} benzene-1,4-dicarboxylate](/img/structure/B11556628.png)
![N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11556629.png)

![2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11556637.png)
![N-[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]-4-methylaniline](/img/structure/B11556641.png)

![2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B11556658.png)
![4-bromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11556660.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11556663.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11556666.png)
![4-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11556674.png)
![17-(4-ethoxyphenyl)-1-{(E)-[(2-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11556679.png)
